

The Methaniminium Cation (CH₂NH₂+): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Methaniminium	
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Abstract

The **methaniminium** cation (CH₂NH₂+), the simplest iminium cation, is a reactive intermediate of fundamental importance in organic chemistry and a species of interest in astrochemistry. Its planar structure and electrophilic nature dictate its role in a variety of chemical transformations, most notably the Mannich reaction, a cornerstone of carbon-carbon bond formation. This technical guide provides an in-depth analysis of the core properties of the **methaniminium** cation, including its molecular structure, stability, and spectroscopic signature. Detailed experimental protocols for its generation and characterization are presented, alongside visualizations of key reaction pathways and experimental workflows.

Introduction

The **methaniminium** cation, also known as the methylideneammonium ion, is characterized by a planar structure with a positively charged nitrogen atom double-bonded to a methylene group. This electronic arrangement renders the carbon atom highly electrophilic, making it a key intermediate in numerous organic reactions. Its prevalence in the Mannich reaction underscores its significance in the synthesis of a wide array of pharmaceuticals and natural products. Furthermore, the detection of its neutral precursor, methanimine (CH₂NH), in the interstellar medium suggests the potential role of the **methaniminium** cation in the formation of complex organic molecules in space. This guide aims to provide a detailed technical overview of the fundamental properties of this important chemical entity.



Molecular Structure and Properties

The **methaniminium** cation possesses a planar C_{2v} symmetry. The C=N double bond is a key feature, and its length, along with the other bond lengths and angles, has been a subject of computational and spectroscopic studies.

Structural Parameters

While experimental determination of the precise geometry of the isolated **methaniminium** cation is challenging, computational chemistry provides reliable insights. The geometry of the **methaniminium** cation has been optimized using high-level quantum chemical methods, such as the B2PLYP double hybrid density functional with the def2-QZVPP basis set, which has been shown to provide results in good agreement with experimental spectroscopic data[1].

Table 1: Calculated Structural Parameters of the **Methaniminium** Cation (CH₂NH₂+)



Parameter	Value	
Bond Lengths (Å)		
C=N	Value not explicitly found in search results, but calculable via cited computational methods.	
С-Н	Value not explicitly found in search results, but calculable via cited computational methods.	
N-H	Value not explicitly found in search results, but calculable via cited computational methods.	
Bond Angles (degrees)		
H-C-H	Value not explicitly found in search results, but calculable via cited computational methods.	
H-N-H	Value not explicitly found in search results, but calculable via cited computational methods.	
C-N-H	Value not explicitly found in search results, but calculable via cited computational methods.	
Note: The precise values for bond lengths and		
angles were not explicitly tabulated in the		
provided search results. However, the		
computational method (B2PLYP/def2-QZVPP)		
for their accurate determination is referenced[1].		

Stability

The stability of the **methaniminium** cation is attributed to the resonance delocalization of the positive charge between the nitrogen and carbon atoms. This delocalization is a key factor in its ability to act as an electrophile in chemical reactions.

The thermodynamic stability of the **methaniminium** cation can be assessed through the proton affinity of its neutral precursor, methanimine (CH₂NH). The proton affinity is the negative of the enthalpy change for the gas-phase reaction:

 $CH_2NH + H^+ \rightarrow CH_2NH_2^+$



Table 2: Thermochemical Properties

Property	Value (kJ/mol)	Reference
Proton Affinity of Methanimine	852.9	[2]

Spectroscopic Characterization

The vibrational modes of the **methaniminium** cation have been characterized experimentally using gas-phase infrared photodissociation spectroscopy of argon-tagged ions[1]. The observed vibrational frequencies are in good agreement with anharmonic frequencies calculated using second-order vibrational perturbation theory (VPT2) at the B2PLYP/def2-QZVPP level of theory[1].

Table 3: Experimental and Calculated Vibrational Frequencies of the **Methaniminium** Cation (cm⁻¹)



Vibrational Mode	Experimental Frequency (Ar-tagged)[1]	Calculated Anharmonic Frequency[1]
NH ₂ antisymmetric stretch	3425	3427
NH ₂ symmetric stretch	3328	3325
CH ₂ antisymmetric stretch	3180	3182
CH ₂ symmetric stretch	3085	3083
NH ₂ scissors	1650	1648
CH ₂ scissors	1455	1453
CH ₂ wag	1230	1228
NH ₂ wag	-	1150
C-N stretch	-	1050
CH ₂ rock	-	950
NH ₂ rock	-	850
Torsion	-	750

Experimental Protocols Synthesis of Methaniminium Salts

Simple **methaniminium** salts can be generated in situ or isolated. A common method for their formation is the reaction of an amine with formaldehyde, a key step in the Mannich reaction. While the parent **methaniminium** cation is highly reactive, substituted iminium salts are often stable and can be isolated. A plausible method for the synthesis of a simple **methaniminium** salt, such as **methaniminium** chloride, is adapted from the well-established synthesis of methylamine hydrochloride from formaldehyde and ammonium chloride.

Protocol: Synthesis of **Methaniminium** Chloride (Hypothetical)

 Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a solution of formaldehyde (e.g., 37% in water) and a stoichiometric



equivalent of ammonium chloride.

- Reaction: Heat the mixture gently (e.g., to 60-80 °C) with continuous stirring. The reaction involves the nucleophilic attack of the ammonia (from ammonium chloride equilibrium) on the formaldehyde carbonyl group, followed by dehydration to form the **methaniminium** cation.
- Isolation (Challenges): The direct isolation of pure, unsubstituted methaniminium chloride
 from this aqueous mixture is challenging due to its high reactivity and solubility. The product
 is typically used in situ for subsequent reactions (e.g., Mannich reaction). For substituted and
 more stable iminium salts, precipitation by the addition of a non-polar solvent or by cooling
 can be effective.
- Characterization: The formation of the iminium ion in solution can be confirmed by spectroscopic methods such as NMR, where characteristic shifts for the methylene protons and the carbon of the C=N bond would be observed.

A widely used and isolable substituted iminium salt is Eschenmoser's salt (dimethyl(methylidene)ammonium iodide), which serves as a powerful aminomethylating agent. It is prepared from bis(dimethylamino)methane and acetyl chloride or from the pyrolysis of trimethylaminomethyl iodide.

Gas-Phase Infrared Spectroscopy of the Methaniminium Cation

The following protocol outlines the general methodology used to obtain the gas-phase infrared spectrum of the **methaniminium** cation[1].

Protocol: Infrared Photodissociation Spectroscopy of Ar-Tagged Methaniminium Cations

- Ion Generation: The **methaniminium** cations are generated in a pulsed-discharge supersonic expansion source. A precursor molecule (e.g., ethylenediamine) is seeded in a carrier gas (e.g., argon). A high-voltage electrical discharge within the expansion nozzle fragments the precursor and ionizes the fragments, leading to the formation of CH₂NH₂+.
- Ion Cooling and Tagging: The supersonic expansion cools the ions to low rotational and vibrational temperatures. The argon carrier gas also serves as a "tag," where one or more argon atoms weakly bind to the **methaniminium** cations to form CH₂NH₂+·Ar complexes.

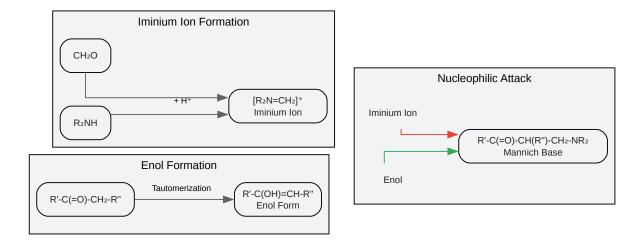


- Mass Selection: The cooled and tagged ions are then guided into a time-of-flight mass spectrometer, where the CH₂NH₂+·Ar complexes are mass-selected.
- Infrared Irradiation: The mass-selected ions are irradiated with a tunable infrared laser.
- Photodissociation and Detection: When the infrared laser frequency is resonant with a
 vibrational transition of the **methaniminium** cation core, the ion absorbs a photon. This
 absorption leads to the dissociation of the weakly bound argon atom. The resulting fragment
 ion (CH₂NH₂+) is then detected.
- Spectrum Generation: The infrared spectrum is recorded by plotting the photofragment ion intensity as a function of the infrared laser wavelength.

Visualizations

Mannich Reaction Mechanism

The Mannich reaction is a classic example of the reactivity of the **methaniminium** cation (or a substituted iminium cation). The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.



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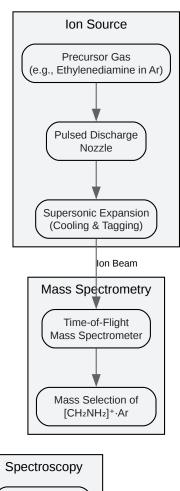


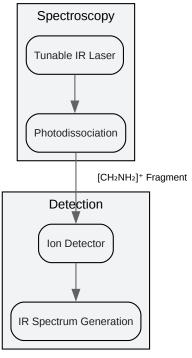
Caption: The Mannich reaction mechanism involves the formation of an iminium ion which is then attacked by an enol.

Experimental Workflow for Gas-Phase IR Spectroscopy

The following diagram illustrates the key steps in the experimental setup for obtaining the gasphase infrared spectrum of the **methaniminium** cation.







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Caption: Workflow for gas-phase IR photodissociation spectroscopy of argon-tagged **methaniminium** cations.

Conclusion

The **methaniminium** cation is a cornerstone reactive intermediate in organic synthesis and a molecule of astrochemical interest. Its fundamental properties, including a planar structure, resonance stabilization, and distinct spectroscopic signature, have been elucidated through a combination of experimental and computational techniques. This guide has provided a detailed overview of these properties, along with practical experimental methodologies for its study. A thorough understanding of the **methaniminium** cation is crucial for professionals in drug development and chemical research, enabling the design of novel synthetic routes and the exploration of new chemical frontiers.

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References

- 1. methan3ol.wordpress.com [methan3ol.wordpress.com]
- 2. researchgate.net [researchgate.net]
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